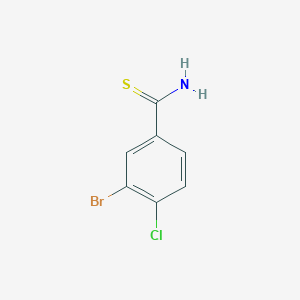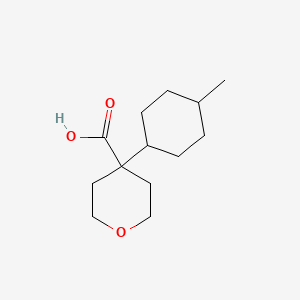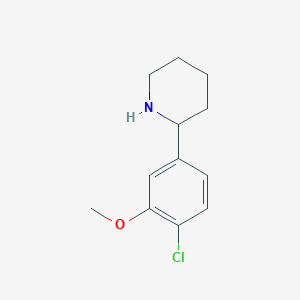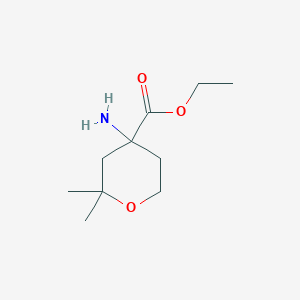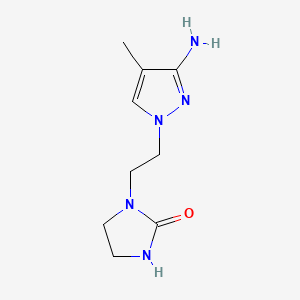![molecular formula C12H18BrN3O2 B13530717 tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.17958 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The carbamate linkage can also undergo hydrolysis, releasing the active amine or alcohol .
Comparaison Avec Des Composés Similaires
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate can be compared with other similar compounds, such as:
tert-butyl (2-piperidin-3-ylethyl)carbamate: This compound has a piperidine ring instead of a pyridine ring and is used in different chemical and biological applications.
tert-butyl 3-bromopropylcarbamate: This compound has a bromopropyl group instead of a bromopyridine group and is used in the synthesis of functional cationic polymers and antimicrobial agents.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and diverse chemical reactivity.
Propriétés
Formule moléculaire |
C12H18BrN3O2 |
|---|---|
Poids moléculaire |
316.19 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(3-bromopyridin-2-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-8-7-15-10-9(13)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,17) |
Clé InChI |
HHCFMTCVJFWRKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)


